molecular formula C34H56O2 B599490 Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Cat. No.: B599490
M. Wt: 496.8 g/mol
InChI Key: TZKUXMFOWSEBLN-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid is a very long-chain polyunsaturated fatty acid. It is characterized by having six double bonds located at positions 16, 19, 22, 25, 28, and 31 in the carbon chain. This compound is part of the omega-6 fatty acid family and has a molecular formula of C34H58O2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. The process can be carried out through various organic synthesis techniques, including Wittig reactions and olefin metathesis. The reaction conditions often require specific catalysts and controlled environments to ensure the correct configuration of the double bonds .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce long-chain polyunsaturated fatty acids. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate various signaling pathways by acting as a precursor to bioactive lipid mediators. These mediators interact with specific receptors and enzymes, leading to diverse biological effects, such as anti-inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid is unique due to its specific configuration of six double bonds, which imparts distinct chemical and biological properties. Its long carbon chain and multiple unsaturations make it a valuable compound for studying the effects of polyunsaturated fatty acids in various scientific fields .

Biological Activity

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid (THA) is a long-chain polyunsaturated fatty acid (PUFA) characterized by six double bonds. This compound has garnered attention due to its potential biological activities, particularly in the fields of inflammation, neuroprotection, and metabolic health. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of THA.

Chemical Structure and Properties

  • Molecular Formula : C34H54O2
  • Molecular Weight : 510.80 g/mol
  • CAS Number : 105528-06-1
  • Purity : ≥95%

Biological Activity Overview

THA exhibits several biological activities that are significant for health and disease management:

  • Anti-inflammatory Effects :
    • THA has been shown to modulate inflammatory responses by influencing cytokine production and immune cell activation. It can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases .
  • Neuroprotective Properties :
    • Research indicates that THA may protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrate its ability to enhance neuronal survival under conditions mimicking neurodegenerative diseases .
  • Metabolic Benefits :
    • THA has been linked to improved lipid profiles and insulin sensitivity in animal models. It may play a role in reducing triglyceride levels and enhancing glucose metabolism .

Case Study 1: Anti-inflammatory Mechanisms

In a controlled study examining the effects of THA on human macrophages, researchers observed a significant reduction in the production of inflammatory mediators following treatment with THA. The study highlighted its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an animal model of Alzheimer's disease, administration of THA resulted in a marked decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests that THA may have therapeutic potential for neurodegenerative diseases .

Table 1: Summary of Biological Activities of THA

Activity TypeDescriptionReferences
Anti-inflammatoryReduces pro-inflammatory cytokines (TNF-alpha, IL-6)
NeuroprotectiveEnhances neuronal survival; reduces oxidative stress
Metabolic RegulationImproves lipid profiles; enhances insulin sensitivity

Table 2: Comparative Analysis of Long-chain PUFAs

Fatty AcidNumber of Double BondsKey Benefits
Docosahexaenoic Acid (DHA)6Cognitive function, anti-inflammatory
Eicosapentaenoic Acid (EPA)5Cardiovascular health, anti-inflammatory
Tetratriacontahexaenoic Acid (THA)6Neuroprotection, metabolic benefits

Properties

IUPAC Name

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKUXMFOWSEBLN-KUBAVDMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 2
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 3
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 4
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 5
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid
Reactant of Route 6
Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

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